4-Chloro-2,5-difluorobenzamide
Overview
Description
4-Chloro-2,5-difluorobenzamide is an organic compound with the molecular formula C7H4ClF2NO. It is a derivative of benzamide, characterized by the presence of chlorine and fluorine atoms on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-difluorobenzamide typically involves a multi-step reaction starting from 4-chloro-2,5-difluorobenzoic acid. The process includes the following steps :
Conversion to Acid Chloride: The 4-chloro-2,5-difluorobenzoic acid is treated with thionyl chloride (SOCl2) in the presence of N,N-dimethylformamide (DMF) at 80°C to form the corresponding acid chloride.
Formation of Benzamide: The acid chloride is then reacted with ammonium hydroxide (NH4OH) in chloroform at 5°C to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of a base and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
4-Chloro-2,5-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Analytical Chemistry: It serves as a reference standard in various analytical techniques.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-difluorobenzoic acid: The precursor to 4-Chloro-2,5-difluorobenzamide, used in similar applications.
2,4-Difluorobenzamide: Another benzamide derivative with different substitution patterns.
4-Chloro-2-fluorobenzamide: A related compound with one less fluorine atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for certain applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-chloro-2,5-difluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINFQWHIIHECLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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